3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
Properties
IUPAC Name |
[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-8-17-5-2-15(12)21-9-13-3-6-19(7-4-13)16(20)14-10-22-11-18-14/h2,5,8,10-11,13H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUAYBKHDWMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Boc-Protected Piperidin-4-Ylmethanol
The synthesis begins with piperidin-4-ylmethanol , where the amine group is protected to prevent unwanted side reactions during subsequent steps. A common approach involves Boc protection using tert-butyl dicarbonate in dichloromethane (DCM):
Procedure :
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Dissolve piperidin-4-ylmethanol (12.7 mmol) in anhydrous DCM (100 mL) at 0°C.
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Add tert-butyl dicarbonate (12.1 mmol) dropwise.
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Stir overnight at room temperature.
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Extract with DCM, wash with 0.5 M HCl and brine, then dry over Na₂SO₄.
Yield : >90% (reported for analogous piperidine protections).
Thiazole-4-Carbonylation of Piperidine
The Boc-protected piperidine undergoes acylation with 1,3-thiazole-4-carbonyl chloride . This step requires careful control to avoid over-acylation or decomposition of the thiazole ring:
Procedure :
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Activate 1,3-thiazole-4-carboxylic acid (10 mmol) with thionyl chloride (15 mmol) in DCM at 0°C for 2 hours.
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Add Boc-piperidin-4-ylmethanol (10 mmol) and triethylamine (15 mmol) in anhydrous THF.
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Stir at room temperature for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Parameters :
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Solvent: Tetrahydrofuran (THF) or DCM.
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Base: Triethylamine or N,N-diisopropylethylamine (DIPEA).
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Temperature: 0°C to room temperature.
Etherification with 3-Methyl-4-Hydroxypyridine
The ether bond formation between the piperidine-thiazole intermediate and 3-methyl-4-hydroxypyridine is achieved via a nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
SNAr Method :
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Dissolve Boc-protected intermediate (5 mmol) and 3-methyl-4-hydroxypyridine (5.5 mmol) in dimethylformamide (DMF).
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Add potassium carbonate (15 mmol) and heat at 80°C for 8 hours.
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Cool, dilute with water, extract with ethyl acetate, and concentrate.
Mitsunobu Alternative :
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Combine reactants with triphenylphosphine (6 mmol) and diethyl azodicarboxylate (DEAD, 6 mmol) in THF.
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Stir at room temperature for 24 hours.
Deprotection and Final Purification
The Boc group is removed under acidic conditions to yield the final compound:
Procedure :
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Treat the etherified product (3 mmol) with 4 M HCl in dioxane (10 mL).
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Stir at room temperature for 2 hours.
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Neutralize with saturated NaHCO₃, extract with DCM, and evaporate.
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, thiazole-H), 7.95 (d, 1H, pyridine-H), 4.20 (m, 2H, OCH₂), 3.80 (m, 1H, piperidine-H), 2.55 (s, 3H, CH₃).
Optimization Challenges and Solutions
Thiazole Stability During Acylation
The 1,3-thiazole ring is sensitive to strong acids/bases. To prevent decomposition:
Ether Bond Formation Efficiency
Low yields in SNAr reactions are addressed by:
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Activating pyridine with electron-withdrawing groups (natural in 3-methyl-4-hydroxypyridine).
Comparative Analysis of Methodologies
Research Findings and Applications
Biological Relevance
While biological data for this specific compound is limited, structurally analogous piperidine-thiazole derivatives exhibit:
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, which may reduce the thiazole ring or other reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or organolithium reagents in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Reduced thiazole derivatives or deoxygenated products.
Substitution: Various substituted pyridine or piperidine derivatives.
Scientific Research Applications
3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine
- Structure : Differs from the target compound by replacing the 1,3-thiazole-4-carbonyl group with a 5-chlorothiophene-2-carbonyl moiety.
- Key Differences: Heterocycle: Thiophene (sulfur-only ring) vs. thiazole (sulfur and nitrogen). Substituent Position: Chlorine is meta to the carbonyl in thiophene, whereas the thiazole lacks additional substituents.
- Physicochemical Properties :
Benzoylpiperidine Derivatives (Compounds 10–17)
- Structure : Piperidine linked to benzoyl groups with varying substituents (e.g., fluorine, hydroxy, pyridine).
- Activity Insights: Fluorine Substitution: Adding a second fluorine atom (para to the amide) in compound 12 increased MAGL inhibition by 2.6-fold compared to mono-fluoro derivative 11 (IC₅₀: 0.12 µM vs. 0.31 µM) . Pyridine Substitution: Compounds with pyridine rings (e.g., 13a-d, 14–17) showed reduced potency (IC₅₀ in micromolar range), suggesting pyridine may hinder MAGL binding .
- Relevance to Target Compound : The target’s pyridine core and methoxy-piperidine-thiazole substituent may similarly influence activity, though its biological target remains unspecified.
Zongertinib
- Structure: Features a piperidin-4-yl group connected to a pyrimido[5,4-d]pyrimidin-2-yl scaffold and an anilino substituent.
- Key Differences :
Comparative Data Table
Key Findings and Implications
Heterocyclic Impact: Thiazole vs. Pyridine vs. benzene: Pyridine substitutions in benzoylpiperidine derivatives reduced MAGL inhibition, but this effect may vary depending on the target enzyme .
Substituent Effects :
- Electron-withdrawing groups (e.g., fluorine) improve MAGL inhibition, suggesting that the target compound’s thiazole (moderately electron-withdrawing) could offer a balance between potency and metabolic stability .
- The methoxy linker in the target compound may enhance conformational flexibility, aiding in binding pocket accommodation.
Synthetic Considerations :
- Green chemistry approaches (e.g., sodium hypochlorite-mediated oxidative cyclization, as in ) could be adapted for synthesizing the target compound’s heterocyclic components, reducing environmental impact .
Biological Activity
The compound 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine , identified by its CAS number 2202294-51-5 , exhibits significant biological activity that warrants detailed exploration. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 317.4060 g/mol
- Structure : The compound contains a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a thiazole derivative.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. It is particularly relevant in the context of COX/LOX inhibition, which is critical for managing inflammatory conditions.
Table 1: Summary of Biological Activities
The biological activity of 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. Specifically, it acts as a selective inhibitor of COX-2, which is implicated in the synthesis of pro-inflammatory mediators.
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of thiazole derivatives, compounds similar to 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine demonstrated significant reductions in paw edema in rat models when administered prior to carrageenan injection. The results indicated an IC50 value suggesting potent activity against COX enzymes, supporting its potential use as an anti-inflammatory agent.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine is limited, related compounds have shown favorable absorption and distribution profiles. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical evaluation.
Potential Therapeutic Applications
Given its biological activity profile, 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine holds promise for several therapeutic applications:
- Chronic Pain Management : As a COX-2 inhibitor, it may be beneficial in treating chronic pain conditions.
- Neurodegenerative Disorders : Its neuroprotective properties suggest potential use in diseases such as Parkinson's or Alzheimer's.
- Anti-inflammatory Therapies : Its efficacy in reducing inflammation positions it as a candidate for rheumatoid arthritis treatment.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of piperidine and thiazole intermediates. A common approach includes:
Piperidine Functionalization : Reacting 4-hydroxymethylpiperidine with 1,3-thiazole-4-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) to form the thiazole-piperidine intermediate.
Pyridine Coupling : Substituting the methoxy group on 3-methyl-4-hydroxypyridine with the piperidine-thiazole intermediate using nucleophilic aromatic substitution (K₂CO₃/DMF, 80–100°C).
Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, DMF enhances solubility of intermediates, while excess base (e.g., K₂CO₃) drives substitution efficiency .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C4 of pyridine, thiazole carbonyl linkage to piperidine).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₀N₃O₂S: ~350.12).
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry of the piperidine-thiazole moiety .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition Assays : Test LSD1 or histone demethylase inhibition (IC₅₀ determination via fluorogenic substrates).
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in neuronal or cancer cell lines.
- In Vitro Neuroprotection Models : Expose primary neurons to oxidative stress (e.g., H₂O₂) and measure viability (MTT assay) .
Advanced Research Questions
Q. How does the compound’s thiazole-piperidine moiety influence its mechanism of action as an LSD1 inhibitor?
- Methodological Answer : The thiazole carbonyl group forms hydrogen bonds with LSD1’s FAD-binding pocket, while the piperidine ring enhances hydrophobic interactions. Validate via:
- Molecular Docking : Simulate binding poses using AutoDock Vina (PDB: 2HKO).
- Site-Directed Mutagenesis : Mutate key residues (e.g., Lys661, Asp555) to assess binding energy changes (SPR or ITC).
Comparative studies with analogs (e.g., oxane-4-carbonyl derivatives) show reduced potency, highlighting the thiazole’s electronic effects .
Q. How can researchers resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., chloro vs. trifluoromethyl groups). Address by:
SAR Studies : Synthesize analogs with systematic substitutions (e.g., thiazole → oxazole, pyridine → quinoline).
Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions.
Metabolite Analysis : LC-MS/MS to detect in vitro degradation products that may confound activity .
Q. What strategies improve the compound’s pharmacokinetic properties for CNS targeting?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) on the piperidine ring to balance blood-brain barrier permeability (target LogP: 2–3).
- Prodrug Design : Mask the methoxy group as a phosphate ester for enhanced solubility.
- P-glycoprotein Inhibition : Co-administer with elacridar to reduce efflux in CNS models .
Q. How can computational modeling guide structural optimization for selective enzyme inhibition?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-enzyme interactions to prioritize substituents (e.g., methyl → ethyl).
- MD Simulations : Assess conformational stability of the piperidine-thiazole linkage in aqueous vs. membrane environments.
- QSAR Models : Train on datasets of LSD1 inhibitors to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
